2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1159511-95-1
VCID: VC16202524
InChI: InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18)
SMILES:
Molecular Formula: C12H11F3N2O3
Molecular Weight: 288.22 g/mol

2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide

CAS No.: 1159511-95-1

Cat. No.: VC16202524

Molecular Formula: C12H11F3N2O3

Molecular Weight: 288.22 g/mol

* For research use only. Not for human or veterinary use.

2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide - 1159511-95-1

Specification

CAS No. 1159511-95-1
Molecular Formula C12H11F3N2O3
Molecular Weight 288.22 g/mol
IUPAC Name 2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide
Standard InChI InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18)
Standard InChI Key NKGNURVJZIXPRB-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s systematic IUPAC name, 2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide, reflects its core structure: a partially saturated quinoline ring (3,4-dihydro-2H-quinolin-1-yl) substituted at position 6 with a trifluoromethoxy group (OCF3-\text{OCF}_3) and functionalized at position 1 with an acetamide moiety (CH2CONH2-\text{CH}_2\text{CONH}_2). Key identifiers include:

PropertyValue
CAS No.1159511-95-1
Molecular FormulaC12H11F3N2O3\text{C}_{12}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{O}_{3}
Molecular Weight288.22 g/mol
SMILESC1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N\text{C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N}
InChIKeyNKGNURVJZIXPRB-UHFFFAOYSA-N

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the acetamide side chain introduces hydrogen-bonding capacity, a feature often leveraged in drug design to optimize target engagement.

Crystallographic and Conformational Insights

Although crystallographic data for this specific compound are unavailable, analogous dihydroquinolinone derivatives exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain . The trifluoromethoxy group’s strong electron-withdrawing nature likely polarizes the aromatic ring, influencing reactivity and intermolecular interactions.

Synthesis and Preparation

Purification and Characterization

Post-synthesis, purification likely involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Characterization by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) would confirm structure and purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

  • Melting Point: Estimated 180–200°C (decomposition may precede melting due to thermal instability of the acetamide group) .

  • LogP: ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

PropertyTarget CompoundAnalog (CAS 37481-18-8)
Molecular Weight288.22 g/mol176.26 g/mol
Boiling PointN/A130–132°C at 5 Torr
Hazard ProfileNot documentedSkin/eye irritant (GHS H314)

This comparison underscores the target compound’s increased complexity and potential for tailored bioactivity.

Applications and Research Directions

Medicinal Chemistry

The compound’s structure aligns with scaffolds investigated for:

  • Kinase Inhibition: Quinoline-based acetamides often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

  • Antimicrobial Agents: Fluorinated quinolines exhibit potency against drug-resistant pathogens .

Material Science

Trifluoromethoxy groups enhance thermal stability in polymers, suggesting potential use in high-performance materials.

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